N-cyclobutyl-2,5-difluoroaniline
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Overview
Description
N-cyclobutyl-2,5-difluoroaniline: is a chemical compound characterized by a cyclobutyl group attached to the nitrogen atom of an aniline derivative, with two fluorine atoms at the 2 and 5 positions of the benzene ring
Synthetic Routes and Reaction Conditions:
Direct Amination: One common synthetic route involves the direct amination of cyclobutyl-2,5-difluorobenzene using ammonia or an amine source under high pressure and temperature.
Reductive Amination: Another method is reductive amination, where cyclobutyl-2,5-difluorobenzaldehyde is reacted with ammonia in the presence of a reducing agent like sodium cyanoborohydride.
Metal-Catalyzed Coupling: Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed to synthesize this compound.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness, and maintaining high purity levels. Continuous flow reactors and automated systems are often used to enhance production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of different amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromyl chloride, and hydrogen peroxide.
Reduction: Reducing agents like tin chloride, iron powder, and hydrogen gas are often used.
Substitution: Typical reagents include halogens, nitric acid, and sulfuric acid for electrophilic substitution, and nucleophiles like sodium hydroxide for nucleophilic substitution.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxyl derivatives, and carboxylic acids.
Reduction: Primary, secondary, and tertiary amines.
Substitution: Halogenated, nitro, and sulfonated derivatives.
Scientific Research Applications
Chemistry: N-cyclobutyl-2,5-difluoroaniline is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-cyclobutyl-2,5-difluoroaniline exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
N-cyclobutyl-2,6-difluoroaniline
N-cyclobutyl-3,5-difluoroaniline
N-cyclobutyl-2,4,6-trifluoroaniline
Uniqueness: N-cyclobutyl-2,5-difluoroaniline is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity compared to its analogs.
This compound's distinct structural features and versatile reactivity make it a valuable tool in scientific research and industrial applications. Its potential in drug discovery and other fields continues to drive interest and innovation.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
N-cyclobutyl-2,5-difluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-7-4-5-9(12)10(6-7)13-8-2-1-3-8/h4-6,8,13H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARMNBOGMZTFIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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